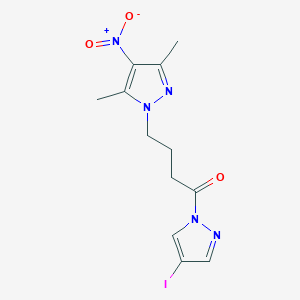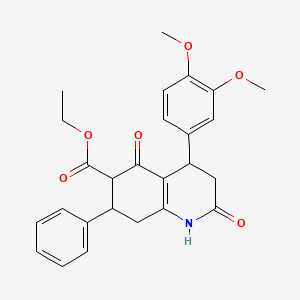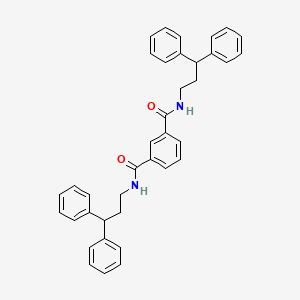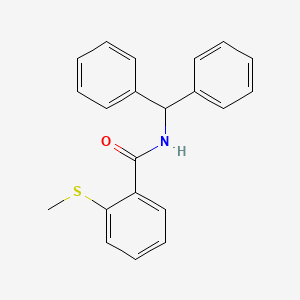
3-cyclohexyl-N-(3,6-dibromo-9H-carbazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(3,6-dibromo-9H-carbazol-1-yl)propanamide is a compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(3,6-dibromo-9H-carbazol-1-yl)propanamide typically involves the following steps:
Preparation of 3,6-dibromo-9H-carbazole: This intermediate can be synthesized by brominating carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.
Formation of the amide linkage: The 3,6-dibromo-9H-carbazole is then reacted with cyclohexylamine and propanoyl chloride to form the desired amide compound.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(3,6-dibromo-9H-carbazol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution reactions: The dibromo groups on the carbazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The carbazole moiety can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced carbazole compounds .
Scientific Research Applications
3-cyclohexyl-N-(3,6-dibromo-9H-carbazol-1-yl)propanamide has several scientific research applications:
Medicinal chemistry:
Materials science: The unique structural features of this compound make it suitable for use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(3,6-dibromo-9H-carbazol-1-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, particularly in the context of its neuroprotective effects. The carbazole moiety may play a role in modulating oxidative stress and inflammation, which are key factors in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
3,6-dibromo-9H-carbazole: This compound is a key intermediate in the synthesis of 3-cyclohexyl-N-(3,6-dibromo-9H-carbazol-1-yl)propanamide and shares similar chemical properties.
N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine: Known for its neuroprotective properties, this compound is structurally related and has similar applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclohexyl group and a dibromo-substituted carbazole moiety. This structural arrangement imparts specific electronic and steric properties that can be leveraged in various scientific and industrial applications .
Properties
Molecular Formula |
C21H22Br2N2O |
|---|---|
Molecular Weight |
478.2 g/mol |
IUPAC Name |
3-cyclohexyl-N-(3,6-dibromo-9H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C21H22Br2N2O/c22-14-7-8-18-16(10-14)17-11-15(23)12-19(21(17)25-18)24-20(26)9-6-13-4-2-1-3-5-13/h7-8,10-13,25H,1-6,9H2,(H,24,26) |
InChI Key |
RRXPOWWNVJYVGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=CC3=C2NC4=C3C=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide](/img/structure/B11064830.png)
![N-(4-ethoxy-2-nitrophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B11064835.png)
![6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11064840.png)
![2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11064846.png)
![4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11064854.png)
![3-methoxybenzyl 4-[2-(3-methoxybenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B11064855.png)

![3-nitro-1'-phenyl-2'-thioxo-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11064857.png)
![4,6-dimethyl-3-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]pyridin-2-ol](/img/structure/B11064862.png)
![2-{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11064870.png)

![N-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11064883.png)

